3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one
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Overview
Description
3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one is an organic compound characterized by a cyclopentyl ring substituted with two methyl groups, a phenyl group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation using benzene and a suitable alkyl halide.
Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways leading to cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-ol: Similar structure with an alcohol group instead of a ketone.
3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-amine: Contains an amine group instead of a ketone.
Uniqueness
3-(3,3-Dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89746-01-0 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
3-(3,3-dimethylcyclopentyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H24O/c1-13(11-14-9-10-17(2,3)12-14)16(18)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
JODIIASYAQMBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(C1)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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